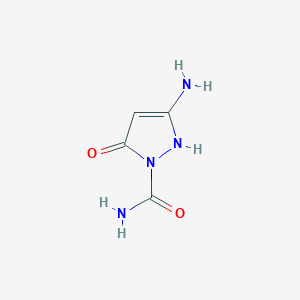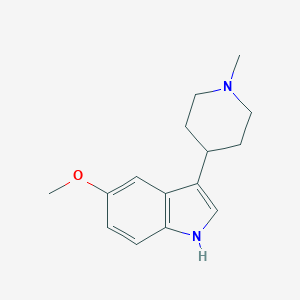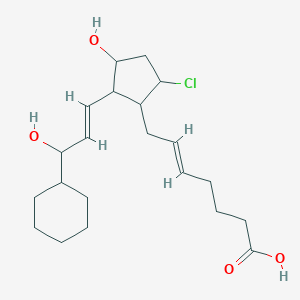
7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid, also known as CJ-13,914, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid is not fully understood. However, it is believed to exert its effects by modulating the activity of the endocannabinoid system, which plays a crucial role in pain sensation, inflammation, and neuroprotection.
Efectos Bioquímicos Y Fisiológicos
7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce the activation of microglia, which are immune cells in the central nervous system that play a role in neuroinflammation. Additionally, 7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid has been shown to increase the production of neurotrophic factors, such as BDNF, which promote the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid is its specificity for the endocannabinoid system. Unlike other compounds that target multiple receptors, 7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid selectively targets the CB2 receptor, which is primarily expressed in immune cells and plays a crucial role in inflammation. This specificity makes it a valuable tool for studying the role of the endocannabinoid system in various diseases. However, one of the limitations of 7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid is its limited solubility in water, which can make it difficult to administer in lab experiments.
Direcciones Futuras
There are several future directions for the study of 7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid. One potential direction is the development of novel formulations that improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in various diseases, such as chronic pain, multiple sclerosis, and Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid and its effects on various cellular and molecular pathways. Overall, 7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid is a promising compound that has the potential to be a valuable tool for studying the endocannabinoid system and developing novel therapies for various diseases.
Métodos De Síntesis
7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid is a synthetic compound that can be prepared through a multistep synthesis method. The initial step involves the reaction of 5-heptenoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 5-chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentanone. The final step involves the hydrolysis of the resulting ester to obtain 7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid.
Aplicaciones Científicas De Investigación
7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various diseases, including chronic pain, multiple sclerosis, and Alzheimer's disease.
Propiedades
Número CAS |
117708-11-9 |
|---|---|
Nombre del producto |
7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid |
Fórmula molecular |
C21H33ClO4 |
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
(E)-7-[5-chloro-2-[(E)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H33ClO4/c22-18-14-20(24)17(12-13-19(23)15-8-4-3-5-9-15)16(18)10-6-1-2-7-11-21(25)26/h1,6,12-13,15-20,23-24H,2-5,7-11,14H2,(H,25,26)/b6-1+,13-12+ |
Clave InChI |
ZOQXTNLUBHPZOZ-JHYQVCNUSA-N |
SMILES isomérico |
C1CCC(CC1)C(/C=C/C2C(CC(C2C/C=C/CCCC(=O)O)Cl)O)O |
SMILES |
C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)Cl)O)O |
SMILES canónico |
C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)Cl)O)O |
Sinónimos |
9-chloro-15-cyclohexyl-11,15-dihydroxypentanor-5,13-prostadienoic acid 9-DACl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



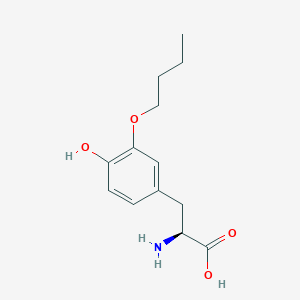
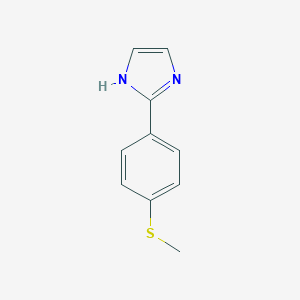

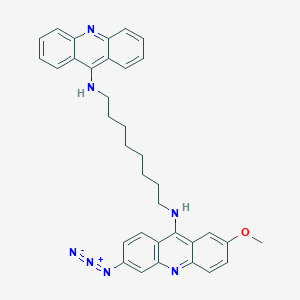
![[3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile](/img/structure/B37759.png)
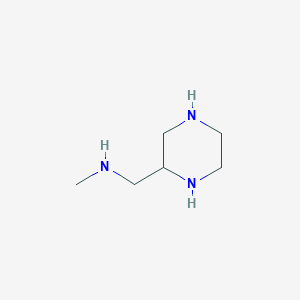
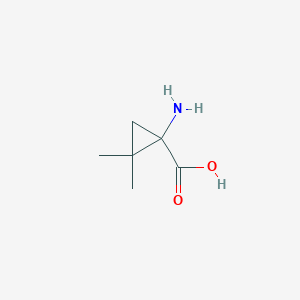
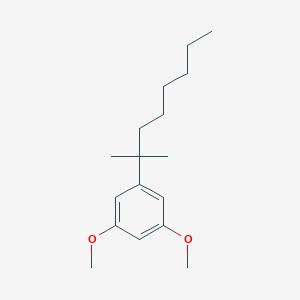
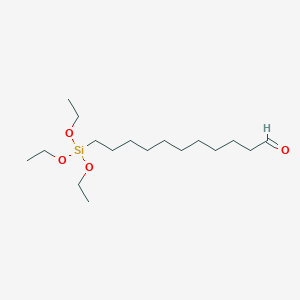
![2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid](/img/structure/B37767.png)
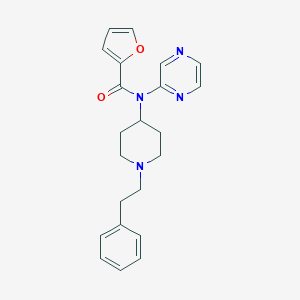
![1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI)](/img/structure/B37777.png)
